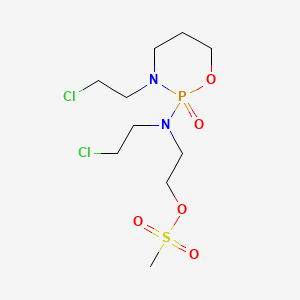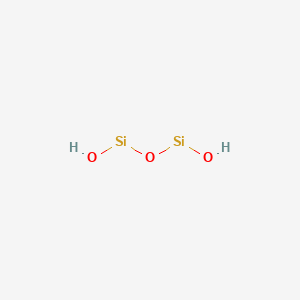
1,3-Disiloxanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Disiloxanediol, also known as tetramethyl-1,3-disiloxanediol, is a chemical compound with the molecular formula C₄H₁₄O₃Si₂. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structural properties and its applications in various scientific fields .
Méthodes De Préparation
1,3-Disiloxanediol can be synthesized through several methods. One of the primary synthetic routes involves the hydrolysis of 1,3-dihydrido-disiloxanes. This process can be catalyzed using either base-catalyzed or organocatalytic methods. The hydrolysis reaction typically involves the conversion of Si-H bonds to Si-O bonds, resulting in the formation of 1,3-disiloxanediols .
In industrial settings, the production of this compound often involves the use of metal-free oxidative hydrolysis. This method is preferred due to its efficiency and the stability of the resulting product. The reaction conditions usually include the presence of an oxidizing agent and a suitable catalyst to facilitate the hydrolysis process .
Analyse Des Réactions Chimiques
1,3-Disiloxanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as dioxiranes and reducing agents like hydrosilanes .
Oxidation: The oxidation of this compound typically involves the conversion of Si-H bonds to Si-O bonds.
Reduction: Reduction reactions involving this compound often lead to the formation of hydrosilanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various organosilicon compounds.
The major products formed from these reactions include silanols, siloxanols, and various organosilicon compounds .
Applications De Recherche Scientifique
1,3-Disiloxanediol has a wide range of applications in scientific research. In chemistry, it is used as a reagent and coupling partner in various synthetic reactions. Its unique structural properties make it an ideal candidate for use in the synthesis of complex organosilicon compounds .
In biology and medicine, this compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and stability make it suitable for use in various biomedical applications .
In the industrial sector, this compound is used in the production of silicone polymers and resins. It serves as a precursor for the synthesis of other organosilicon compounds, which are widely used in the manufacturing of various industrial products .
Mécanisme D'action
The mechanism of action of 1,3-disiloxanediol involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. The presence of silicon-oxygen bonds in its structure allows it to form stable complexes with other molecules, facilitating its use in various synthetic processes .
In biological systems, this compound interacts with cellular components, leading to the formation of biocompatible materials. Its stability and biocompatibility make it suitable for use in drug delivery systems and other biomedical applications .
Comparaison Avec Des Composés Similaires
1,3-Disiloxanediol can be compared with other similar compounds, such as 1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyldisiloxane. These compounds share similar structural properties but differ in their reactivity and applications .
1,1,3,3-Tetramethyldisiloxane: This compound is used as a monomer in the production of silicone polymers and resins.
1,1,3,3-Tetraphenyldisiloxane: This compound is used in the synthesis of various organosilicon compounds and serves as a precursor for the production of siloxane-based materials.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various scientific fields. Its stability and biocompatibility make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
H2O3Si2 |
|---|---|
Poids moléculaire |
106.18 g/mol |
InChI |
InChI=1S/H2O3Si2/c1-4-3-5-2/h1-2H |
Clé InChI |
FNJROSFWPTVJOG-UHFFFAOYSA-N |
SMILES canonique |
O[Si]O[Si]O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)

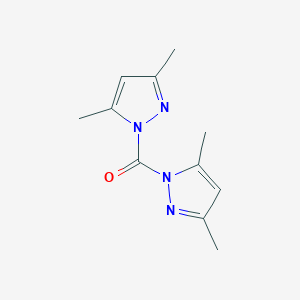
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
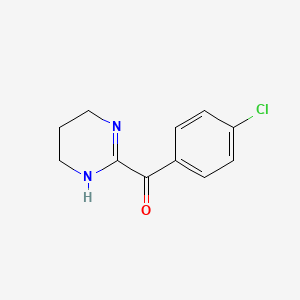
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
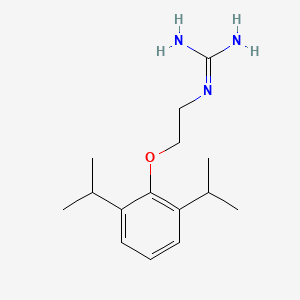

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
